Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Pharmaceutical Intermediates Chiral Synthesis Methotrexate Production

Procure Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS 2378-95-2) to ensure stereochemical integrity in methotrexate API synthesis and accurate impurity quantification. The L-configuration and diethyl ester protecting groups are essential for high-yield N-alkylation and amide coupling, minimizing side products. As a characterized reference standard, it meets ANDA regulatory requirements for HPLC/UPLC method validation. Choose ≥97% purity to safeguard downstream yields and analytical precision.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
CAS No. 2378-95-2
Cat. No. B1582480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl N-[4-(methylamino)benzoyl]-L-glutamate
CAS2378-95-2
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC
InChIInChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-6-8-13(18-3)9-7-12/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1
InChIKeyWBYNXAAEBPJETG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS 2378-95-2): A Key Methotrexate Intermediate for Pharmaceutical R&D and Impurity Profiling


Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS 2378-95-2) is an L-glutamic acid derivative featuring a diethyl ester moiety and a 4-(methylamino)benzoyl substituent [1]. This compound serves as a critical synthetic intermediate in the production of methotrexate, a widely used antifolate chemotherapeutic agent, and is formally recognized as a process-related impurity in methotrexate drug substance [2]. Its structural specificity—including the L-configuration, the precise para-substitution pattern on the benzoyl ring, and the dual ethyl ester protection—is essential for the intended stereochemical and reactivity outcomes in downstream synthetic transformations [3].

Why Diethyl N-[4-(methylamino)benzoyl]-L-glutamate Cannot Be Replaced by Its D-Enantiomer or Other Esters in Synthesis and Analysis


In the context of pharmaceutical manufacturing and analytical quality control, the precise molecular architecture of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is non-negotiable. Generic substitution with closely related analogs—such as its D-enantiomer (CAS 51865-66-8) [1], the free dicarboxylic acid form (CAS 52980-68-4) [2], or alternative alkyl esters—introduces distinct physicochemical, stereochemical, and reactivity profiles that alter downstream synthetic yields, introduce unintended chiral impurities, and compromise the accuracy of analytical methods . The specific combination of the naturally occurring L-glutamate backbone and the diethyl ester protecting groups is engineered to facilitate precise N-alkylation and subsequent amide coupling steps in the methotrexate synthetic pathway, while also serving as a definitive marker for impurity tracking [3].

Quantitative Differentiation of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate: Stereochemistry, Solubility, and Impurity Control


Stereochemical Purity: L-Enantiomer vs. D-Enantiomer for Methotrexate Synthesis

The target compound is the L-glutamate derivative (CAS 2378-95-2), which is the naturally occurring and biologically relevant enantiomer for antifolate drug synthesis. The D-enantiomer (CAS 51865-66-8), while chemically similar, represents a distinct impurity (Methotrexate Impurity 2) and would lead to a diastereomeric product if used in subsequent synthetic steps, potentially altering biological activity and necessitating additional purification steps .

Pharmaceutical Intermediates Chiral Synthesis Methotrexate Production

Ester Protection: Diethyl vs. Free Dicarboxylic Acid for Downstream N-Alkylation

The diethyl ester moiety is a critical protecting group for the glutamic acid backbone. The free dicarboxylic acid analog (CAS 52980-68-4) has a molecular weight of 280.28 g/mol [1], while the target compound (diethyl ester) has a molecular weight of 336.38 g/mol . This difference in functional group protection dictates the reactivity: the diethyl ester is designed to undergo selective N-alkylation without side reactions at the carboxylic acid sites, whereas the free acid would require additional protection/deprotection steps or would react differently, impacting synthetic yield and purity .

Organic Synthesis Protecting Group Strategy Methotrexate Intermediates

Lipophilicity-Driven Solubility Profile: Impact on Reaction Solvent Selection

The target compound has a calculated LogP value of 2.48 . This moderate lipophilicity informs its solubility profile: it is reported to be slightly soluble in aqueous acid and DMSO, and sparingly soluble in methanol . This contrasts sharply with the free dicarboxylic acid analog, which is expected to be significantly more water-soluble due to its polar carboxyl groups. The specific LogP value of the diethyl ester is a key parameter for selecting appropriate organic solvents (e.g., dichloromethane, ethyl acetate) for extraction and purification steps during synthesis .

Physicochemical Properties Solubility Reaction Optimization

Regioisomeric Specificity: 4-(Methylamino)benzoyl vs. 2-(Methylamino)benzoyl Substitution

The para-substitution pattern of the methylamino group on the benzoyl ring is a defining feature of the target compound. The ortho-substituted regioisomer, Diethyl N-(2-Methylaminobenzoyl)-L-glutamate, is classified as Methotrexate Impurity 1 . While both compounds share the same molecular formula (C17H24N2O5) and molecular weight (336.38 g/mol), they exhibit different chromatographic retention times and potentially distinct reactivity profiles. The presence of the ortho-isomer in methotrexate API would indicate a different synthetic pathway or contamination, necessitating its separate quantification during quality control [1].

Regioisomerism Impurity Profiling Methotrexate Quality Control

Methotrexate Process Impurity: Quantitative Role in Analytical Method Validation

This compound is not merely a synthetic intermediate; it is a defined process-related impurity of methotrexate. Regulatory guidelines for Abbreviated New Drug Applications (ANDA) require the identification, quantification, and control of such impurities. The compound is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications for methotrexate [1]. Its use as a reference standard ensures accurate and reproducible quantification of this specific impurity in drug substance and drug product batches [2].

Impurity Reference Standard Method Validation Pharmaceutical Analysis

Thermal Stability and Storage: Hygroscopic Nature Necessitates Controlled Handling

The compound has a reported melting point of 88-89 °C and is noted to be hygroscopic . This property has practical implications for procurement and handling. In comparison, the D-enantiomer and other methotrexate-related impurities may have different melting points and hygroscopicity profiles. The hygroscopic nature of the target compound requires storage in a sealed, dry environment, and at room temperature, protected from light . Failure to adhere to these conditions can lead to moisture absorption, which may affect weighing accuracy and potentially catalyze ester hydrolysis, thereby compromising its suitability as a synthetic intermediate or reference standard [1].

Stability Storage Conditions Material Handling

Optimal Procurement and Application Scenarios for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate


Scenario 1: Methotrexate API Process Development and Scale-Up

For pharmaceutical manufacturers and CROs engaged in the development or scale-up of methotrexate API synthesis, Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is an indispensable intermediate. Its specific L-stereochemistry and diethyl ester protection are essential for the stereoselective construction of the final drug molecule. Procurement of this compound in high purity (≥97%) ensures that the subsequent N-alkylation and coupling steps proceed with high yield and minimal side-product formation, as documented in key synthetic literature .

Scenario 2: Analytical Method Development and Validation for Methotrexate Impurity Profiling

For analytical scientists in quality control (QC) and research and development (R&D) laboratories, this compound is a critical reference standard for developing and validating HPLC or UPLC methods to quantify related substances in methotrexate drug substance and drug product. Its use is mandated for compliance with ANDA regulatory filings . The compound's well-defined chromatographic properties and availability as a characterized standard allow for accurate identification and quantification, ensuring that methotrexate batches meet pharmacopoeial purity specifications.

Scenario 3: Research on Novel Antifolate Agents

In academic and industrial medicinal chemistry research, this compound serves as a valuable building block for the synthesis of novel antifolate compounds, such as furo[2,3-d]pyrimidines . Its core structure, which mimics the p-aminobenzoic acid (PABA) moiety of folic acid, makes it a key starting material for exploring structure-activity relationships (SAR) around the glutamate binding region of folate-dependent enzymes like dihydrofolate reductase (DHFR) . The diethyl ester allows for facile derivatization at the N-terminus before final deprotection to yield biologically active glutamic acid conjugates.

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